![molecular formula C18H12N2S3 B14650415 6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione CAS No. 52979-02-9](/img/structure/B14650415.png)
6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a naphthylthio group attached to a quinazoline core, which is further modified with dithione functionalities. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with isothiocyanates, followed by the introduction of the naphthylthio group through nucleophilic substitution reactions. The final step involves the incorporation of dithione functionalities under controlled conditions, often using sulfurizing agents like phosphorus pentasulfide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反应分析
Types of Reactions: 6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithione functionalities to thiols or thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the naphthylthio or quinazoline moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted quinazoline derivatives.
科学研究应用
6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and oxidative stress, contributing to its biological activity.
相似化合物的比较
6-Thioguanine: A thiopurine derivative with similar sulfur-containing functionalities.
6-Mercaptopurine: Another thiopurine with comparable biological activity.
Quinazoline Derivatives: Compounds with a quinazoline core but different substituents, such as gefitinib and erlotinib.
Uniqueness: 6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione stands out due to its unique combination of naphthylthio and dithione functionalities, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
52979-02-9 |
|---|---|
分子式 |
C18H12N2S3 |
分子量 |
352.5 g/mol |
IUPAC 名称 |
6-naphthalen-2-ylsulfanyl-1H-quinazoline-2,4-dithione |
InChI |
InChI=1S/C18H12N2S3/c21-17-15-10-14(7-8-16(15)19-18(22)20-17)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H2,19,20,21,22) |
InChI 键 |
RPUDDEBOLJMXOM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)NC(=S)NC4=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


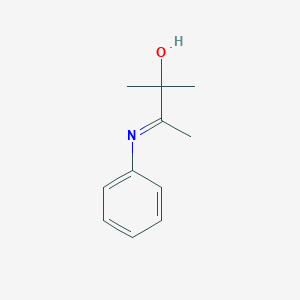
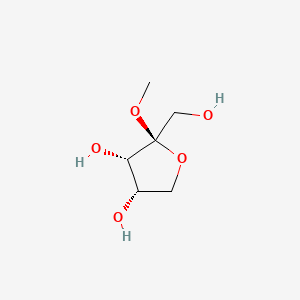
![2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol](/img/structure/B14650341.png)
![1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14650355.png)
![3-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14650357.png)
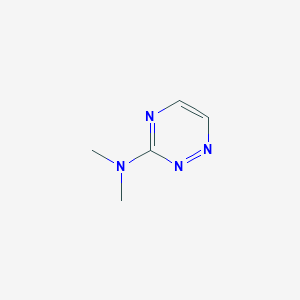


![dimethyl 2-[(Z)-but-2-enylidene]propanedioate](/img/structure/B14650389.png)
![1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14650394.png)
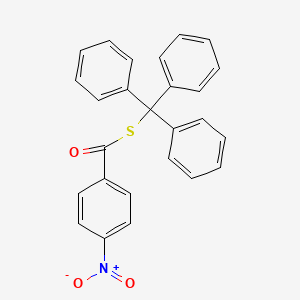
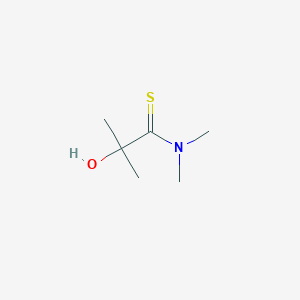
![[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane](/img/structure/B14650417.png)
![4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14650420.png)
